molecular formula C13H18ClN5O B15122636 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole

5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B15122636
M. Wt: 295.77 g/mol
InChI Key: IYZPIWHUVMWIJX-UHFFFAOYSA-N
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Description

5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a pyrazole ring, an azetidine ring, and an oxadiazole ring

Preparation Methods

The synthesis of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole typically involves multi-step reactionsCommon reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the heterocyclic rings .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby disrupting the normal function of the enzyme. This inhibition can lead to the suppression of pathogen growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and oxadiazole-containing molecules. For example:

    3-(4-chlorophenyl)-5-(propan-2-yl)-1,2,4-oxadiazole: This compound shares the oxadiazole ring but lacks the azetidine and pyrazole moieties.

    4-chloro-1H-pyrazole-3-carboxamide: This compound contains the pyrazole ring but differs in the functional groups attached to it.

    1-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole: This compound has a similar pyrazole structure but lacks the oxadiazole ring

The uniqueness of 5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings, which may contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C13H18ClN5O

Molecular Weight

295.77 g/mol

IUPAC Name

5-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C13H18ClN5O/c1-9(2)13-16-12(20-17-13)8-18-4-10(5-18)6-19-7-11(14)3-15-19/h3,7,9-10H,4-6,8H2,1-2H3

InChI Key

IYZPIWHUVMWIJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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